molecular formula C9H7NO2 B12076793 1-Ethynyl-3-methyl-5-nitrobenzene

1-Ethynyl-3-methyl-5-nitrobenzene

Cat. No.: B12076793
M. Wt: 161.16 g/mol
InChI Key: QGPBZZQFHZPXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-3-methyl-5-nitrobenzene is an aromatic compound characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as organolithium or Grignard reagents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-Ethynyl-3-methyl-5-aminobenzene.

    Substitution: Various substituted benzene derivatives.

    Oxidation: 1-Ethynyl-3-carboxy-5-nitrobenzene.

Scientific Research Applications

1-Ethynyl-3-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Ethynyl-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-ethynyl-3-methyl-5-nitrobenzene

InChI

InChI=1S/C9H7NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h1,4-6H,2H3

InChI Key

QGPBZZQFHZPXDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.